molecular formula C7H15NO B085786 4-Isopropylmorpholine CAS No. 1004-14-4

4-Isopropylmorpholine

Cat. No. B085786
CAS RN: 1004-14-4
M. Wt: 129.2 g/mol
InChI Key: XLZMWNWNBXSZKF-UHFFFAOYSA-N
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Description

4-Isopropylmorpholine, also known as IPM, is an organic compound that is used in a variety of laboratory applications, such as synthesis, scientific research, and drug development. It is a colorless, volatile liquid with a characteristic odor and a boiling point of 70°C. IPM is a versatile reagent that can be used as a catalyst, solvent, or reactant in a variety of organic reactions. It is also used as a starting material for the synthesis of other organic compounds.

Scientific Research Applications

  • Antimicrobial Activity : Thiomorpholine derivatives, including those related to 4-Isopropylmorpholine, have been studied for their antimicrobial properties. The synthesis of these compounds and their antimicrobial effectiveness have been a subject of research, demonstrating potential in drug development for microbial infections (D. Kardile & N. Kalyane, 2010).

  • Photopolymerization : N-Isopropylmorpholine has been used to study the effects of the morpholino substituent in photoinitiated acrylate polymerization. It was found to act as a physical quencher for the triplet state of certain compounds, impacting the efficiency of polymerization processes (N. Arsu & R. S. Davidson, 1994).

  • Drug Activity and Interaction : The pharmacological properties of 2-(p-nitrophenyl)-4-isopropylmorpholine have been studied, particularly its interactions with various receptors and its impact on drug activity. This research helps in understanding the structure-activity relationship of similar compounds (M. del Tacca et al., 1975).

  • Kinase Inhibition : Studies have been conducted on morpholine derivatives as kinase inhibitors. The research focused on discovering potent non-nitrogen containing morpholine isosteres, crucial in the development of selective dual inhibitors for certain pathways in cancer treatment (H. Hobbs et al., 2019).

  • Antibiotic Modulation : Research on 4-(Phenylsulfonyl) morpholine, a derivative of this compound, explored its role in modulating antibiotic activity against multidrug-resistant strains of various microorganisms. This highlights its potential use in enhancing the efficacy of existing antibiotics (M. A. Oliveira et al., 2015).

  • Copolymerization Processes : The copolymerization of 3(S)-isopropylmorpholine-2,5-dione with other compounds has been investigated, showing applications in creating polymers with specific properties, such as varying glass transition temperatures (Yakai Feng et al., 2004).

  • Toxicity Studies : Toxicity studies have been conducted on compounds related to this compound, such as 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide, to understand their mechanism of action and potential health risks (Eugene M. Bellet & J. Casida, 1973).

Safety and Hazards

When handling 4-Isopropylmorpholine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

4-propan-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)8-3-5-9-6-4-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZMWNWNBXSZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074951
Record name Morpholine, 4-(1-methylethyl)-
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Molecular Weight

129.20 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Morpholine, 4-(1-methylethyl)-
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CAS RN

1004-14-4, 1331-24-4
Record name 4-(1-Methylethyl)morpholine
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Record name Morpholine, 4-(1-methylethyl)-
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Record name Morpholine, isopropyl-
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Record name 4-propan-2-ylmorpholine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of incorporating 4-isopropylmorpholine into INPEA analogs?

A: Researchers were interested in understanding the impact of conformational restrictions on the biological activity of INPEA. By incorporating this compound, they created a cyclic analog of INPEA (specifically, 2-(p-nitrophenyl)-4-isopropylmorpholine, referred to as compound V) where the OCHCHN chain of INPEA was locked in a ring structure [, ]. This modification allowed them to investigate the importance of conformational flexibility for INPEA's interaction with adrenergic receptors.

Q2: How does the pharmacological profile of 2-(p-nitrophenyl)-4-isopropylmorpholine (compound V) differ from INPEA?

A: While INPEA exhibits beta-receptor blocking activity, compound V loses this particular effect []. This suggests that the conformational restriction imposed by the morpholine ring disrupts the molecule's ability to effectively interact with beta-adrenergic receptors. Interestingly, compound V retains other properties of INPEA, such as inhibition of acetylcholine and 5-HT, intrinsic alpha-sympathomimetic activity, and potentiation of catecholamines []. This decoupling of activities highlights the complexity of drug-receptor interactions and demonstrates that different pharmacological effects can arise from distinct binding modes and/or interactions with diverse receptor subtypes.

Q3: What insights did the study of compound V and other INPEA analogs provide regarding structure-activity relationships?

A: Comparing the activities of compound V with INPEA and its other analogs (including O-methyl, N-methyl, and N,O-dimethyl derivatives) provided valuable insights into the structural elements crucial for interaction with adrenergic receptors and other pharmacological targets []. The loss of beta-receptor blocking activity in compound V, while retaining other effects, implies that specific conformational features of INPEA are essential for its interaction with beta-adrenergic receptors. Further investigation into the structure-activity relationships of such analogs can guide the development of more selective and potent adrenergic drugs.

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